molecular formula C13H16N4 B5055121 N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine CAS No. 6301-29-7

N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine

Numéro de catalogue B5055121
Numéro CAS: 6301-29-7
Poids moléculaire: 228.29 g/mol
Clé InChI: ZFLFFCLARJZXRI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancers. It was first synthesized in 1998 by Pfizer, and since then, it has been approved by the FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Applications De Recherche Scientifique

N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has been extensively studied for its potential in treating various types of cancers. It has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem-cell factor receptor (KIT). These kinases play a critical role in the growth and survival of cancer cells, and inhibition of their activity can lead to the suppression of tumor growth. In addition to its anti-cancer properties, N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has also been studied for its potential in treating other diseases, such as Alzheimer's disease and pulmonary hypertension.

Mécanisme D'action

N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine works by inhibiting the activity of several tyrosine kinases, including VEGFR, PDGFR, and KIT. These kinases play a critical role in the growth and survival of cancer cells, and inhibition of their activity can lead to the suppression of tumor growth. In addition to its anti-cancer properties, N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has also been shown to inhibit the activity of other enzymes, such as c-Kit, FLT3, and RET, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several tyrosine kinases, which play a critical role in the growth and survival of cancer cells. In addition to its anti-cancer properties, N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has also been shown to inhibit the activity of other enzymes, such as c-Kit, FLT3, and RET, which are involved in the development and progression of various diseases. N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has also been shown to have anti-angiogenic properties, which can help to inhibit the growth and spread of tumors.

Avantages Et Limitations Des Expériences En Laboratoire

N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential in treating various types of cancers, which makes it a valuable tool for cancer research. However, N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine also has some limitations for lab experiments. It has been shown to have off-target effects, which can lead to unwanted side effects. In addition, its effectiveness can be affected by the presence of other drugs or compounds.

Orientations Futures

There are several future directions for the study of N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine. One direction is to investigate its potential in treating other types of cancers, such as breast cancer and lung cancer. Another direction is to study its potential in combination with other drugs or compounds, which can enhance its effectiveness and reduce its side effects. Additionally, further studies are needed to better understand the mechanism of action of N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine and its off-target effects, which can help to improve its therapeutic potential.

Méthodes De Synthèse

The synthesis of N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine involves several steps. The first step is the reaction of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2,5-dimethyl-1-(2-oxopropylidene)benzene, which is then treated with hydrazine hydrate to form 2,5-dimethyl-1-phenylpyrazolidine-3,5-dione. The second step involves the reaction of the pyrazolidine-3,5-dione with methylamine to form N-methyl-2,5-dimethyl-1-phenylpyrazolidine-3,5-dione, which is then treated with methyl iodide to form N-methyl-2,5-dimethyl-1-(methylamino)pyrazolidine-3,5-dione. The final step involves the reaction of N-methyl-2,5-dimethyl-1-(methylamino)pyrazolidine-3,5-dione with 4-chloro-3-(trifluoromethyl)phenylisocyanate to form N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine.

Propriétés

IUPAC Name

4-N-(2,5-dimethylphenyl)-6-methylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-8-4-5-9(2)11(6-8)16-12-7-10(3)15-13(14)17-12/h4-7H,1-3H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLFFCLARJZXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978899
Record name N~4~-(2,5-Dimethylphenyl)-6-methylpyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6301-29-7
Record name NSC44191
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~4~-(2,5-Dimethylphenyl)-6-methylpyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.